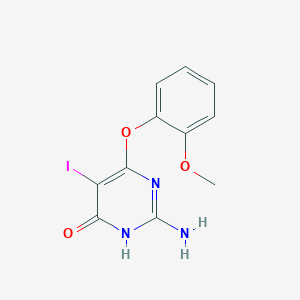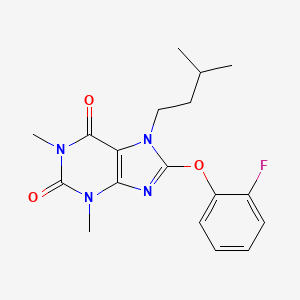![molecular formula C22H30N2O2 B6003062 2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6003062.png)
2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol, also known as DMPE, is a synthetic compound that has been widely used in scientific research. It is a potent agonist of the β2-adrenergic receptor, which plays a crucial role in the regulation of various physiological processes such as bronchodilation, vasodilation, and glycogenolysis.
Mécanisme D'action
2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol acts as a potent agonist of the β2-adrenergic receptor, which is a G protein-coupled receptor that activates adenylyl cyclase and increases the production of cyclic AMP (cAMP). This leads to the activation of various downstream signaling pathways, such as protein kinase A (PKA) and the exchange protein activated by cAMP (EPAC). These pathways play a crucial role in the regulation of various physiological processes, such as bronchodilation, vasodilation, and glycogenolysis.
Biochemical and Physiological Effects:
2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol has been shown to induce bronchodilation, vasodilation, and glycogenolysis in various experimental models. These effects are mediated by the activation of β2-adrenergic receptors and the subsequent increase in cAMP production. 2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol has also been shown to have anti-inflammatory effects, which may be mediated by the inhibition of various inflammatory pathways.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol is a potent and selective agonist of the β2-adrenergic receptor, which makes it a valuable tool for investigating the mechanism of action of these receptors. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for laboratory experiments. However, 2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol has some limitations, such as its short half-life and the potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for the research on 2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol. One direction is to investigate the role of β2-adrenergic receptors in various disease states, such as asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular disease. Another direction is to develop new and more potent agonists of β2-adrenergic receptors, which may have improved efficacy and fewer side effects. Finally, there is a need to investigate the potential therapeutic applications of 2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol and other β2-adrenergic receptor agonists in various disease states.
Méthodes De Synthèse
2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol can be synthesized using a multi-step process that involves the reaction of 3-(3,4-dimethylphenylamino)-1-chloropropane with 4-hydroxyphenylacetic acid. The resulting product is then reduced using sodium borohydride to obtain 2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol. The purity of 2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol can be further improved using various purification techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol has been widely used in scientific research to investigate the mechanism of action of β2-adrenergic receptors. It has been used to study the activation and desensitization of these receptors, as well as their interaction with various ligands and signaling pathways. 2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol has also been used to investigate the role of β2-adrenergic receptors in various physiological processes, such as bronchodilation, vasodilation, and glycogenolysis.
Propriétés
IUPAC Name |
2-[4-[[3-(3,4-dimethylanilino)piperidin-1-yl]methyl]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-17-5-8-20(14-18(17)2)23-21-4-3-11-24(16-21)15-19-6-9-22(10-7-19)26-13-12-25/h5-10,14,21,23,25H,3-4,11-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFMTWXCAYBSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)CC3=CC=C(C=C3)OCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{[(cyclopropylmethyl)amino]methyl}-2-methoxyphenoxy)-3-(diethylamino)-2-propanol](/img/structure/B6003000.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6003009.png)
![2-(dimethylamino)-7-[2-(1H-pyrazol-1-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6003018.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-(2-phenylpropyl)benzamide](/img/structure/B6003021.png)
![2,3-dimethyl-1-(4-pyridinylmethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B6003025.png)
![N-2-butyn-1-yl-N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6003028.png)
![{3-(4-fluorobenzyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6003040.png)
![N-{1-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6003048.png)
![N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide](/img/structure/B6003050.png)
![N-allyl-7-(4-isopropylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6003061.png)


amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B6003067.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl){[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B6003075.png)